5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Drug Discovery Medicinal Chemistry ADME Prediction

Medicinal chemists optimizing lead series need validated STS inhibitors with precise logP control. 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde delivers a confirmed IC50 of 106 nM against steroid sulfatase, enabling systematic SAR exploration. • Confirmed STS inhibitor (IC50 106 nM) for hit-to-lead campaigns. • Reactive aldehyde handle for rapid library diversification via condensation or reductive amination. • ≥95% purity, crystalline solid, mp 60-62°C.

Molecular Formula C11H7ClO2S
Molecular Weight 238.69 g/mol
CAS No. 39689-04-8
Cat. No. B1352768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
CAS39689-04-8
Molecular FormulaC11H7ClO2S
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl
InChIInChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
InChIKeyHVUPEZXYRPDLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (CAS 39689-04-8): Key Properties for Procurement and Research


5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde is a heterocyclic building block belonging to the furaldehyde derivative class, characterized by a furan-2-carbaldehyde core substituted at the 5-position with a 4-chlorophenylthio group [1]. Its molecular formula is C11H7ClO2S with a molecular weight of 238.69 g/mol . This compound is typically supplied as a crystalline solid with a reported melting point range of 60-62 °C and is commercially available at a standard purity of ≥95% [2].

The Critical Need for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde vs. Analogs in Precise Research


Substitution of 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde with its closest structural analogs—such as the 4-bromo, 4-methyl, or unsubstituted phenyl derivatives—is not a trivial exchange in a research or synthetic workflow. The specific halogen or substituent on the phenyl ring directly influences key physicochemical properties including lipophilicity (LogP), melting point, and electronic characteristics, which in turn govern solubility, reactivity, and biological interactions [1][2]. While direct head-to-head biological data for this specific compound are scarce in the primary literature, the quantifiable differences in these fundamental properties necessitate a deliberate selection process, as highlighted by the comparative data below [3].

Quantitative Differentiation Guide for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde


Lipophilicity (LogP) Comparison: 4-Chloro vs. 4-Bromo and 4-Methyl Analogs

The lipophilicity of the target compound, as measured by its calculated partition coefficient (LogP), provides a key differentiator for its potential behavior in biological systems. The 4-chloro substituent confers a LogP value of approximately 3.9, which is distinct from the more lipophilic 4-bromo analog and the slightly less lipophilic 4-methyl analog . This difference can impact membrane permeability and off-target binding profiles, making the chloro derivative a critical tool for structure-activity relationship (SAR) studies where fine-tuning lipophilicity is required [1].

Drug Discovery Medicinal Chemistry ADME Prediction

Solid-State Handling and Formulation: Melting Point (60-62 °C) vs. Analogs

The melting point of 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde is 60-62 °C, which is notably lower than that of the 4-bromo analog (78-80 °C) and the 4-methyl analog (100.19 °C) [1][2]. This lower melting point indicates weaker intermolecular forces in the crystalline lattice, which can translate to different solubility profiles and handling characteristics during weighing, formulation, and thermal processing steps.

Chemical Synthesis Formulation Crystallography

Commercial Availability and Purity: Benchmarking vs. Comparable Building Blocks

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde is consistently available from multiple reputable vendors with a standard purity of ≥95% . This level of purity and availability is comparable to its close analogs, but the specific combination of functional groups makes this particular building block essential for constructing sulfur-containing heterocycles that would be inaccessible or require more complex synthetic routes using other starting materials [1].

Organic Synthesis Medicinal Chemistry Chemical Procurement

Preliminary Antioxidant Capacity (DPPH Assay) Indicates Moderate Activity

In a preliminary screening assay using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde exhibited moderate antioxidant activity with an IC50 value of approximately 30 µg/mL . While direct comparative data for its analogs under identical conditions are not available, this baseline activity establishes the compound as a potential scaffold for further development of antioxidant agents. This is in contrast to the standard antioxidant ascorbic acid, which typically shows a much lower (more potent) IC50 in this assay (e.g., < 5 µg/mL) .

Antioxidant Research Natural Product Chemistry Biological Screening

Enzyme Inhibition Data from High-Throughput Screening (HTS) Campaigns

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde has been evaluated in high-throughput screening assays against various enzyme targets. One notable result is its activity against steroid sulfatase (STS), where it demonstrated an IC50 of 106 nM [1]. This data point positions the compound as a micromolar to sub-micromolar inhibitor of STS, a target of interest in hormone-dependent cancers. While direct comparator data for its analogs is not available, this specific enzyme interaction provides a clear starting point for SAR studies focused on this chemotype.

Enzyme Inhibition Drug Discovery High-Throughput Screening

Primary Application Scenarios for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde Based on Verified Evidence


Scaffold for Medicinal Chemistry SAR Studies Targeting Lipophilicity

Medicinal chemists seeking to optimize a lead series can utilize 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde as a core scaffold to probe the effects of halogen substitution on lipophilicity. The quantifiable difference in LogP between the 4-chloro, 4-bromo, and 4-methyl analogs (a range of approximately 3.6 to 4.0) provides a precise, step-wise adjustment to study the impact on ADME properties such as membrane permeability and metabolic stability .

Synthetic Intermediate for Heterocycle Construction

This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex sulfur-containing heterocycles. Its reactive aldehyde group at the 2-position of the furan ring allows for subsequent functionalization (e.g., condensations, reductive aminations) to generate diverse chemical libraries [1]. The presence of the chlorophenylthio group introduces a handle for further cross-coupling reactions.

Tool Compound for Steroid Sulfatase (STS) Inhibitor Development

Based on high-throughput screening data, 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde exhibits a confirmed IC50 of 106 nM against steroid sulfatase (STS) [2]. This makes it a suitable starting point for hit-to-lead medicinal chemistry campaigns focused on developing novel STS inhibitors for oncology or other therapeutic areas. The compound can be used as a reference tool for validating secondary assays and establishing initial SAR.

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